1,4-氧杂环戊酮

描述

Synthesis Analysis

The synthesis of related oxazepine derivatives often involves cyclization reactions and the manipulation of precursor compounds to achieve the desired seven-membered ring structure. For instance, the synthesis of 1,4-Oxazepane-2,5-diones, which share structural similarities with 1,4-Oxazepan-5-one, has been achieved via cyclization of rotationally restricted amino acid precursors (Ruysbergh et al., 2017). Similarly, novel approaches for constructing oxazepine derivatives involve base-promoted cyclization of alkynyl alcohols, indicating versatile methodologies for synthesizing these compounds (Vandavasi et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of oxazepine derivatives is crucial for understanding their chemical behavior and properties. X-ray diffraction and DFT studies have been utilized to elucidate the structures of novel benzimidazole fused-1,4-oxazepines, providing insights into their molecular geometries and electronic properties (Almansour et al., 2016). Such analyses are essential for the rational design of compounds with desired chemical and physical properties.

Chemical Reactions and Properties

1,4-Oxazepine derivatives engage in various chemical reactions, including ring-opening polymerization, which has been explored for synthesizing poly(ester amide)s from N-acylated-1,4-oxazepan-7-ones. These reactions demonstrate the versatility of oxazepine derivatives as monomers for producing polymers with potential biodegradable applications (Wang & Hadjichristidis, 2020).

Physical Properties Analysis

The physical properties of oxazepine derivatives vary widely and are influenced by their molecular structure. For example, the glass transition temperatures of poly(N-acylated-1,4-oxazepan-7-one) polymers synthesized through ring-opening polymerization of oxazepine derivatives demonstrate the influence of the N-acylated substituent on the physical properties of these polymers (Wang & Hadjichristidis, 2020).

Chemical Properties Analysis

The chemical properties of oxazepine derivatives, such as reactivity and stability, are crucial for their applications in synthesis and material science. The reactivity of oxazepine derivatives towards nucleophiles and their potential to undergo various cyclization reactions underscores their utility in organic synthesis (Ruysbergh et al., 2017); (Vandavasi et al., 2012).

科学研究应用

抗抑郁/抗焦虑和镇痛作用: 1,4-苯并二氮杂卓(与 1,4-氧杂环戊酮相关)的衍生物奥沙西泮在小鼠中表现出有希望的抗抑郁作用和镇痛特性 (Singh 等人,2010 年).

杂环化合物的合成: 一种用于构建 1,4-氧杂环戊烯的膦介导方法提供了一条合成具有生物活性的杂环化合物的途径 (François-Endelmond 等人,2010 年).

生物可降解聚合物的合成: N-酰基化-1,4-氧杂环戊酮-7-酮的有机催化开环聚合已被探索用于制备聚(酯酰胺),为聚(2-恶唑啉)提供可生物降解的替代品 (Wang & Hadjichristidis, 2020).

奥沙西泮代谢的药物遗传学: UGT2B15 药物遗传学的研究表明,性别和 D85Y 基因型是影响奥沙西泮代谢的人类肝脏中 S-奥沙西泮葡萄糖醛酸化的重要决定因素 (Court 等人,2004 年).

多巴胺受体配体: 1,4-氧杂环戊烷衍生物已被合成作为多巴胺 D4 受体的配体,这可能有助于治疗精神分裂症等疾病 (Audouze 等人,2004 年).

抗 HIV 药剂: 二苯并[b,f][1,4]氧杂环戊烯的衍生物已被发现可以抑制 HIV-1 逆转录酶,这可能在开发新型 HIV 治疗方法中具有重要意义 (Klunder 等人,1992 年).

金催化合成: 金催化的分子内环化已被用于生成 1,4-氧杂环戊烯衍生物,展示了一条创建复杂化学结构的潜在途径 (Goutham 等人,2015 年).

端粒酶抑制剂的合成: 新型 4,5-四氢吡唑并[1,5-d][1,4]氧杂环戊烯衍生物已被合成作为潜在的端粒酶抑制剂,这在癌症治疗中可能具有重要意义 (Liu 等人,2013 年).

氯化锌介导的合成: 氯化锌已被用于从 N-炔丙基 β-烯胺酮合成 1,4-氧杂环戊烯,表明了一种创建具有药理学兴趣的功能多样衍生物的方法 (Kelgokmen 等人,2017 年).

手性 1,4-氧杂环戊烷-5-羧酸的合成: 已经报道了具有两个立体中心的 1,4-氧杂环戊烷-5-羧酸的制备,这可能在药物合成中得到应用 (Králová 等人,2020 年).

安全和危害

1,4-Oxazepan-5-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

1,4-Oxazepan-5-one, also known as Oxazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors, which are the main inhibitory neurotransmitter receptors in the mammalian brain . The compound’s interaction with these receptors plays a crucial role in its mechanism of action.

Mode of Action

Oxazepam exerts its anxiolytic effects by potentiating the effect of GABA on GABA(A) receptors . Following activation by GABA, the GABA(A) receptors undergo a conformational change that allows the passage of chloride ions through the channel . This results in an increase in the inhibitory effect of GABA on neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by Oxazepam is the GABAergic system. By potentiating the effect of GABA on GABA(A) receptors, Oxazepam enhances the inhibitory postsynaptic potentials produced by GABA-gated ionotropic chloride channels . This leads to a decrease in neuronal excitability and results in the anxiolytic and sedative effects of the drug .

Pharmacokinetics

Oxazepam is slowly absorbed from the gastrointestinal tract and has a time to peak serum concentration of approximately 3 hours . It is metabolized in the liver through glucuronide conjugation to produce a single, major inactive metabolite . The elimination half-life of Oxazepam is approximately 8 hours . The drug is highly protein-bound (96% to 98%) and has a volume of distribution of 0.6 to 2 L/kg . These ADME properties impact the bioavailability of Oxazepam and its therapeutic effects.

Result of Action

The molecular and cellular effects of Oxazepam’s action primarily involve the potentiation of GABA’s inhibitory effects on neuronal excitability . This results in a decrease in anxiety, relief of alcohol withdrawal symptoms, and induction of sleep .

Action Environment

Environmental factors such as the patient’s age, liver disease status, and genetic polymorphisms can influence the action, efficacy, and stability of Oxazepam . For example, the elimination half-life of Oxazepam can be prolonged in patients with severe renal insufficiency or in elderly patients . Additionally, a small but statistically significant prolongation of the elimination half-life and reduction of total clearance has been reported in females in comparison to males . These factors should be considered when prescribing Oxazepam to ensure optimal therapeutic outcomes.

属性

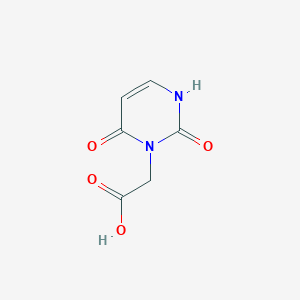

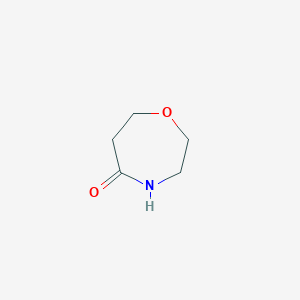

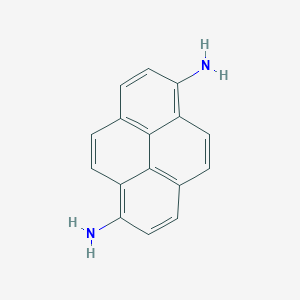

IUPAC Name |

1,4-oxazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDIYMHNQAWSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427472 | |

| Record name | 1,4-oxazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10341-26-1 | |

| Record name | 1,4-oxazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

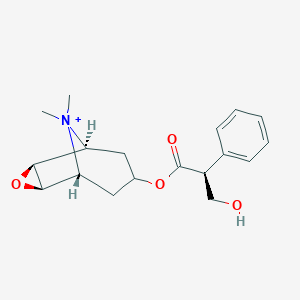

Q1: What are the key structural features of the synthesized 1,4-oxazepan-5-ones and how are they obtained?

A1: The synthesized compounds feature a 7-membered ring containing both oxygen and nitrogen, with a hydroxyl group at the 6-position and an aryl or alkyl substituent at the 7-position. [, , , ] A key starting material for their synthesis is a diastereomeric mixture of trans-3-alkyl- or 3-aryl-N-(2-hydroxyethyl)-N-(1-phenylethyl)oxirane-2-carboxamides. [, ] The reaction conditions during the cyclization step dictate whether a 1,4-oxazepan-5-one or a 2-[aryl/alkyl(hydroxy)methyl]morpholin-3-one is formed. [, ] For instance, using Scandium triflate (Sc(OTf)3) as a catalyst in the cyclization of specific epoxyamide intermediates leads to the formation of single enantiomers of (6R,7R)-6-hydroxy-7-phenyl-l,4-oxazepan-5-ones. [, ]

Q2: Can the synthesis be modified to obtain different enantiomers of the 1,4-oxazepan-5-one core?

A2: Yes, the synthesis can be tailored to produce specific enantiomers. By selecting the appropriate chiral starting materials, like substituted aminoethanols and specific enantiomers of 3-phenyloxirane-2-carboxylic acid derivatives, researchers can control the stereochemistry of the final product. This method enables the synthesis of various single enantiomers of 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)